molecular formula C27H27N3O B11593040 6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11593040
M. Wt: 409.5 g/mol
InChI Key: IPNMLYSIXMSLIE-UHFFFAOYSA-N
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Description

6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalinesThe presence of the tert-butylphenoxy group enhances the compound’s lipophilicity, which can be crucial for its biological activity and interaction with cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . The reaction conditions may vary, but microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide have been reported to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale condensation reactions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different biological activities and properties .

Scientific Research Applications

6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes, such as monoamine oxidase B, which plays a role in neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the tert-butylphenoxy group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other indoloquinoxaline derivatives and contributes to its diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

6-[3-(4-tert-butylphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-27(2,3)19-13-15-20(16-14-19)31-18-8-17-30-24-12-7-4-9-21(24)25-26(30)29-23-11-6-5-10-22(23)28-25/h4-7,9-16H,8,17-18H2,1-3H3

InChI Key

IPNMLYSIXMSLIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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